Tlr2-IN-C29

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tlr2-IN-C29, also known as C29, is an inhibitor of TLR2/1 and TLR2/6 signaling . It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages .

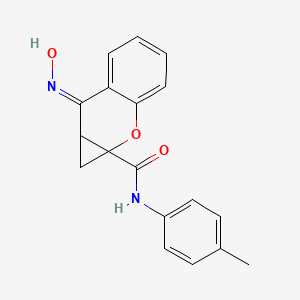

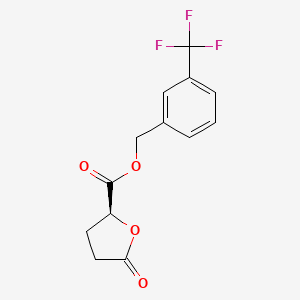

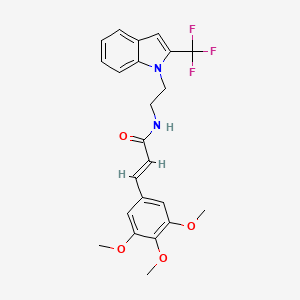

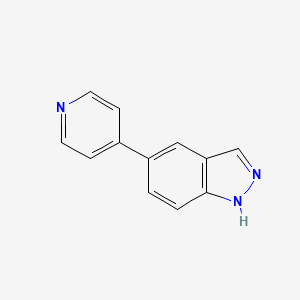

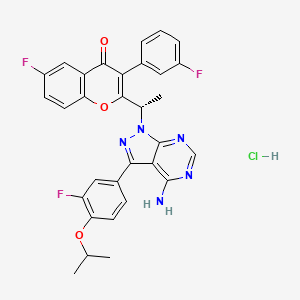

Molecular Structure Analysis

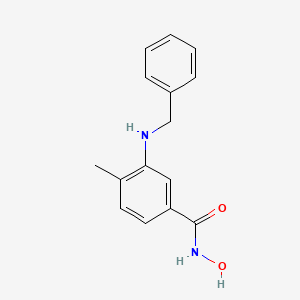

The molecular formula of Tlr2-IN-C29 is C16H15NO4 . The exact mass is 285.10 and the molecular weight is 285.29 .Chemical Reactions Analysis

Tlr2-IN-C29 binds a pocket in the BB loop within the TLR2 TIR domain, thereby inhibiting TLR2 interaction with the MyD88 adapter molecule and downstream MAPK and NF-κB activation . In human TLR2 signaling, Tlr2-IN-C29 blocks both TLR2/1 and TLR2/6 pathways .Physical And Chemical Properties Analysis

Tlr2-IN-C29 has a molecular weight of 285.3 g/mol . It is soluble in DMSO at a concentration of 50 mM (14.3 mg/ml) .Wissenschaftliche Forschungsanwendungen

Inhibition of TLR2 Signaling

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

Tlr2-IN-C29 is a small-molecule inhibitor of Toll-like receptor 2 (TLR2). TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses .

Methods of Application

Tlr2-IN-C29 binds a pocket in the BB loop within the TLR2 TIR domain, thereby inhibiting TLR2 interaction with the MyD88 adapter molecule and downstream MAPK and NF-κB activation . In human TLR2 signaling, Tlr2-IN-C29 blocks both TLR2/1 and TLR2/6 pathways. In murine TLR2 signaling, Tlr2-IN-C29 preferentially inhibits the TLR2/1 pathway .

Results or Outcomes

The inhibition of TLR2 signaling by Tlr2-IN-C29 has been validated using InvivoGen’s HEK-BlueTM hTLR2 reporter cells .

Rheumatoid Arthritis Research

Specific Scientific Field

This application is in the field of Rheumatology .

Summary of the Application

In a mouse model of rheumatoid arthritis (RA), the upregulation of TLR2 expression and its α (2,3) sialylation in RANK + myeloid monocytes mediate the transition from autoimmunity to osteoclast fusion and bone resorption, resulting in joint destruction .

Methods of Application

The expression of α (2,3) sialyltransferases was significantly increased in RANK + TLR2 + myeloid monocytes, and their inhibition or treatment with a TLR2 inhibitor blocked osteoclast fusion .

Results or Outcomes

The RANK + TLR2 + subset was significantly diminished with the treatments, whereas the RANK + TLR2 - subset was expanded . Moreover, the RANK + TLR2 - subset could differentiate into a TRAP + osteoclast lineage, but the resulting cells did not fuse to form osteoclasts .

Safety And Hazards

Eigenschaften

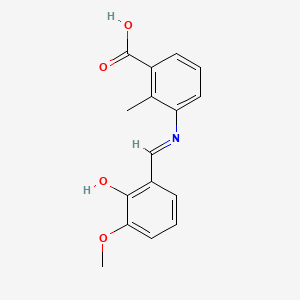

IUPAC Name |

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tlr2-IN-C29 | |

CAS RN |

363600-92-4 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)